
(S)-2-Amino-3-(4-iodophenyl)propanenitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(4-iodophenyl)propanenitrile hydrochloride is a chiral organic compound that features an amino group, a nitrile group, and an iodophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(4-iodophenyl)propanenitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral amino acid derivative.
Iodination: The aromatic ring is iodinated using iodine and a suitable oxidizing agent.
Nitrile Formation: The nitrile group is introduced through a dehydration reaction of the corresponding amide or by using a cyanation reagent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions: (S)-2-Amino-3-(4-iodophenyl)propanenitrile hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds.
Oxidation and Reduction: The amino and nitrile groups can be oxidized or reduced under appropriate conditions to form corresponding amides, amines, or carboxylic acids.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalyst, base (e.g., K2CO3), and boronic acid.
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and terminal alkyne.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: New aryl or alkyl derivatives.
Oxidation Products: Amides or carboxylic acids.
Reduction Products: Amines or alcohols.
科学的研究の応用
(S)-2-Amino-3-(4-iodophenyl)propanenitrile hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical processes.
作用機序
The mechanism of action of (S)-2-Amino-3-(4-iodophenyl)propanenitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group enhances its binding affinity to these targets, while the amino and nitrile groups participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
- (S)-2-Amino-3-(4-bromophenyl)propanenitrile hydrochloride
- (S)-2-Amino-3-(4-chlorophenyl)propanenitrile hydrochloride
- (S)-2-Amino-3-(4-fluorophenyl)propanenitrile hydrochloride
Comparison:
- Uniqueness: The presence of the iodine atom in (S)-2-Amino-3-(4-iodophenyl)propanenitrile hydrochloride imparts unique reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher polarizability enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions.
- Reactivity: The iodophenyl group is more reactive in substitution reactions compared to its halogen counterparts, making it a valuable intermediate in synthetic chemistry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
1159489-38-9 |
|---|---|
分子式 |
C9H10ClIN2 |
分子量 |
308.54 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-iodophenyl)propanenitrile;hydrochloride |
InChI |
InChI=1S/C9H9IN2.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4,9H,5,12H2;1H/t9-;/m0./s1 |
InChIキー |
XVXWSENRIJBQOP-FVGYRXGTSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C#N)N)I.Cl |
正規SMILES |
C1=CC(=CC=C1CC(C#N)N)I.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


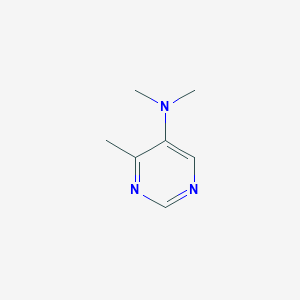
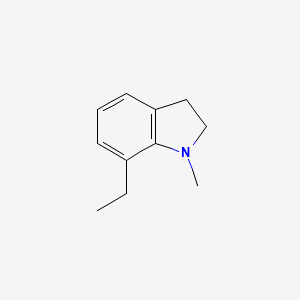
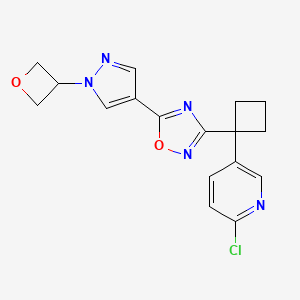
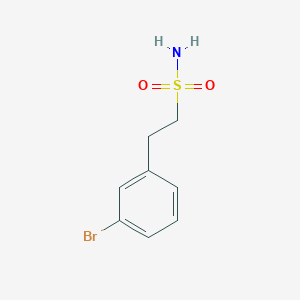
![1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B15245741.png)
![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B15245750.png)
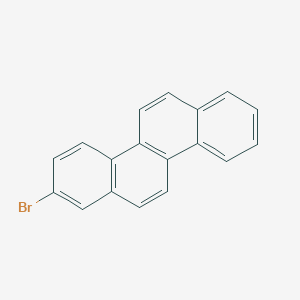
![4-Amino-5,6'-dichloro-3-fluoro-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B15245755.png)

![(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(2R)-thiiran-2-yl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B15245785.png)
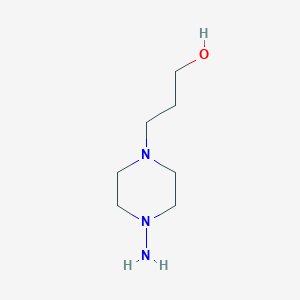
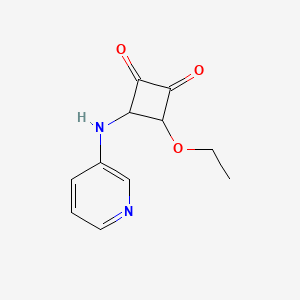
![3-Chloro-1-ethyl-7H-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B15245793.png)
![2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245800.png)
